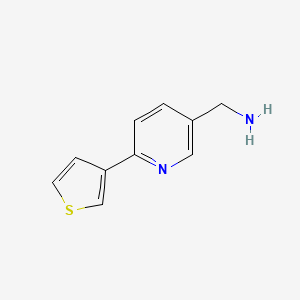

(6-(Thiophen-3-yl)pyridin-3-yl)methanamine

Description

Strategic Significance of Pyridine (B92270) and Thiophene (B33073) Architectures in Contemporary Molecular Design

Pyridine and thiophene rings are independently recognized as "privileged scaffolds" in medicinal chemistry due to their recurrent appearance in a multitude of biologically active compounds and FDA-approved drugs. nih.govrsc.orgnih.govrsc.org

Pyridine: This nitrogen-bearing six-membered aromatic ring is a fundamental component in over 7,000 drug molecules of medicinal importance. nih.govrsc.org Its significance stems from a combination of key physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular recognition at biological targets and for improving solubility. rsc.orgresearchgate.net The pyridine ring is chemically stable and can serve as a bioisostere of a benzene (B151609) ring, offering a site for metabolic resistance or altered electronic properties. nih.govresearchgate.net This versatility has led to its incorporation in a wide array of therapeutics, from vitamins and coenzymes to broad-spectrum agents used in oncology and neurology. nih.govrsc.org

Thiophene: As a five-membered, sulfur-containing aromatic heterocycle, thiophene is a cornerstone of drug design, valued for its diverse pharmacophoric properties. nih.gov The sulfur atom can engage in hydrogen bonding, enhancing drug-receptor interactions, and the ring itself is an effective bioisosteric replacement for the phenyl group, often improving a compound's metabolic stability and binding affinity. nih.gov Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects, cementing their role in the development of new therapeutic agents. researchgate.netcognizancejournal.comnih.gov

The strategic inclusion of these individual architectures in molecular design is a well-established principle for enhancing the biological efficacy and pharmacokinetic profiles of new chemical entities.

Interactive Table: Comparison of Pyridine and Thiophene Scaffolds

| Feature | Pyridine | Thiophene | Strategic Importance in Molecular Design |

| Ring Structure | 6-membered aromatic, one Nitrogen atom | 5-membered aromatic, one Sulfur atom | Both are stable aromatic systems, acting as versatile core structures. |

| Key Heteroatom | Nitrogen | Sulfur | Influences basicity, solubility, and hydrogen bonding capabilities. nih.govrsc.org |

| Bioisosterism | Bioisostere of benzene, amides, amines | Bioisostere of benzene/phenyl rings | Allows for fine-tuning of steric, electronic, and physicochemical properties. nih.govnih.gov |

| Biological Activity | Anticancer, antiviral, antimicrobial, CNS-active. nih.gov | Anti-inflammatory, anticancer, antioxidant, antihypertensive. cognizancejournal.comnih.gov | Both scaffolds are present in numerous FDA-approved drugs across various therapeutic areas. nih.govrsc.org |

| Role in Drug Design | Improves water solubility, metabolic stability, and protein binding. researchgate.netnih.gov | Enhances receptor binding affinity and modulates metabolic pathways. nih.gov | Used to optimize lead compounds into viable drug candidates. |

Rationale for Investigating Bifunctional Heterocyclic Systems Featuring Pyridine and Thiophene Moieties

The deliberate combination of pyridine and thiophene moieties into a single molecular entity, such as (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, is a rational design strategy aimed at creating novel compounds with potentially synergistic or unique biological activities. researchgate.net By linking these two privileged scaffolds, medicinal chemists can access a larger and more diverse chemical space.

The rationale for this approach is multifold:

Multi-Point Interaction: The resulting bifunctional molecule can interact with biological targets through multiple points of contact. The pyridine nitrogen can serve as a hydrogen bond acceptor, the methanamine group can act as a hydrogen bond donor, and the thiophene ring can engage in hydrophobic or π-stacking interactions.

Novelty and Specificity: Combining these two distinct heterocyclic systems can lead to novel scaffolds that may exhibit higher binding affinity or selectivity for a specific biological target compared to molecules containing only one of the individual rings. Research into such hybrid systems has shown promise in developing new anticancer agents and functional materials for bio-imaging. researchgate.netrsc.org

Historical Development and Current Research Frontiers of Substituted Pyridylamines and Thiophene-Fused Systems

The study of both pyridylamines and thiophene systems has a rich history that continues to evolve with modern synthetic chemistry.

Substituted Pyridylamines: The history of pyridine chemistry dates back to the 19th century. nih.govrsc.org Over the decades, the synthesis of substituted pyridines has become highly sophisticated. Pyridylamines, which incorporate an amine function, are particularly valuable as they serve as key intermediates for further elaboration, allowing the introduction of diverse functional groups and the construction of more complex molecular architectures. Current research is focused on developing novel pyridine derivatives with enhanced biological activities, such as new anticancer and antimicrobial agents, often by exploring unique substitution patterns. frontiersin.org

Thiophene-Fused Systems: The synthesis of the thiophene ring has been historically dominated by classic name reactions. bohrium.com However, contemporary research has shifted towards developing more efficient, regioselective, and environmentally benign synthetic methodologies. bohrium.comnih.gov This includes metal-catalyzed cross-coupling reactions, one-pot multicomponent reactions, and C-H activation strategies. nih.govbohrium.com The current frontiers for thiophene-fused systems are not limited to medicinal chemistry; they are also heavily explored in materials science for the development of organic semiconductors, solar cells, and other electronic materials due to their excellent charge-transport properties. rsc.orgacs.org

Overview of Synthetic Challenges and Opportunities for Constructing the (6-(Thiophen-3-yl)pyridin-3-yl)methanamine Scaffold

The synthesis of a precisely substituted molecule like (6-(Thiophen-3-yl)pyridin-3-yl)methanamine presents both challenges and opportunities.

Synthetic Challenges:

Regioselectivity: A primary challenge is achieving the desired connectivity—linking the 3-position of the thiophene to the 6-position of the pyridine ring. This requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers.

Functional Group Compatibility: The synthesis involves multiple functional groups (amine, pyridine nitrogen, thiophene sulfur) that must be compatible with the reaction conditions used in the key bond-forming steps. Protecting group strategies may be necessary to prevent side reactions.

Late-Stage Functionalization: Introducing the methanamine group at the C3 position of the pyridine ring often requires a multi-step sequence, for example, via the reduction of a nitrile or carboxamide precursor, which must be performed without affecting the fragile thiophene-pyridine linkage. Halogenation of pyridine rings, a common step before cross-coupling, can also be challenging to control. acs.org

Synthetic Opportunities:

Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools to overcome these challenges. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond between the thiophene and pyridine rings. nih.gov This approach offers high yields and functional group tolerance.

Modular Synthesis: The synthesis can be designed in a modular fashion, allowing for the creation of a library of analogues. By using different substituted thiophene boronic acids or substituted halopyridines, researchers can systematically vary the structure to probe structure-activity relationships.

Novel Methodologies: The pursuit of this scaffold can drive the development of novel synthetic methods, including one-pot procedures or skeletal editing techniques that can transform one heterocycle into another, offering innovative and efficient routes to the target molecule and its derivatives. researchgate.netnih.govmdpi.com

Interactive Table: Potential Synthetic Strategies

| Strategy | Key Reaction | Starting Materials Example | Advantages |

| Suzuki Coupling | Pd-catalyzed C-C bond formation | 6-Bromo-3-cyanopyridine + Thiophene-3-boronic acid | High yield, functional group tolerance, modular. nih.gov |

| Stille Coupling | Pd-catalyzed C-C bond formation | 6-Bromo-3-cyanopyridine + 3-(Tributylstannyl)thiophene | Tolerates a wide range of functional groups. |

| Nitrile Reduction | Catalytic hydrogenation or chemical reduction (e.g., LiAlH₄) | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | Well-established method for forming the methanamine group. |

| One-Pot Synthesis | Multi-component reaction | Simpler precursors in a single reaction vessel | Increased efficiency, reduced waste. nih.gov |

Scope and Objectives of Academic Research on (6-(Thiophen-3-yl)pyridin-3-yl)methanamine and its Analogues

Academic research on this specific scaffold and its analogues is primarily driven by the quest for new therapeutic agents and novel functional materials.

The main objectives include:

Drug Discovery: The principal goal is to explore the potential of this molecular framework as a lead structure in drug discovery programs. Research would involve synthesizing and screening a library of analogues against various biological targets, such as protein kinases, receptors, or enzymes implicated in diseases like cancer, inflammation, or infectious diseases.

Structure-Activity Relationship (SAR) Studies: A key objective is to systematically investigate how modifications to the scaffold affect its biological activity. This involves creating analogues by altering substituents on either the thiophene or pyridine ring, changing the length or nature of the linker, or modifying the position of the linkages. The resulting data are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

Exploration of Novel Mechanisms: The unique combination of structural motifs may lead to compounds that act via novel mechanisms of action, providing new tools to probe biological pathways and potentially overcome drug resistance.

Materials Science Applications: Beyond medicine, the electronic and photophysical properties of these bifunctional molecules could be investigated. Analogues could be designed and synthesized for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(6-thiophen-3-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQAHBRYXFRMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Thiophen 3 Yl Pyridin 3 Yl Methanamine and Its Structural Analogs

Precursor Synthesis and Functional Group Interconversions for Pyridine (B92270) and Thiophene (B33073) Units

The successful synthesis of the target compound relies on the preparation of appropriately functionalized pyridine and thiophene building blocks. These precursors must possess suitable functional groups that allow for their strategic union in the subsequent cross-coupling steps.

Synthesis of Diversely Substituted Pyridine Precursors for Cross-Coupling Reactions

A key precursor for the synthesis of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine is a pyridine ring substituted at the 3- and 6-positions. A common and versatile starting material is (6-chloropyridin-3-yl)methanamine. This compound can be synthesized through various methods, including the reduction of 6-chloro-3-pyridylmethanimines. One reported method involves the reduction of these imines using hydrogen gas in the presence of a platinum catalyst, which offers high yields and minimal byproducts, making it suitable for industrial-scale production. lookchem.com Another approach involves the multi-step transformation of 3-(acylaminomethyl)pyridine 1-oxides, which are then chlorinated and hydrolyzed to yield the desired 3-(aminomethyl)-6-chloropyridine. msu.edu

Alternatively, pyridine precursors can be functionalized with a boronic acid or its ester at the 5-position (corresponding to the 3-position of the final product if the numbering is based on the pyridine core). For instance, (5-(aminomethyl)pyridin-3-yl)boronic acid is a commercially available reagent that can be utilized in Suzuki-Miyaura coupling reactions. researchgate.net The synthesis of such pyridylboronic acids often involves a halogen-metal exchange of a halopyridine, followed by quenching with a borate (B1201080) ester. researchgate.net

| Pyridine Precursor | Synthetic Method | Key Reagents | Reference |

| (6-chloropyridin-3-yl)methanamine | Reduction of 6-chloro-3-pyridylmethanimine | H₂, Platinum catalyst | lookchem.com |

| (6-chloropyridin-3-yl)methanamine | Chlorination and hydrolysis of 3-(acylaminomethyl)pyridine 1-oxide | Phosgene, HCl | msu.edu |

| (5-(Aminomethyl)pyridin-3-yl)boronic acid | Halogen-metal exchange and borylation | Halopyridine, n-BuLi, Trialkyl borate | researchgate.netresearchgate.net |

Preparation of Thiophene-3-yl Building Blocks with Orthogonal Functionality

The thiophene moiety requires functionalization at the 3-position to enable cross-coupling with the pyridine precursor. Thiophen-3-ylboronic acid and its derivatives are common reagents for Suzuki-Miyaura coupling. nih.govstudfile.net These can be synthesized from 3-halothiophenes via lithium-halogen exchange followed by reaction with a trialkyl borate. researchgate.net Various esters of thiophene-3-ylboronic acid, such as pinacol (B44631) and catechol esters, have also been shown to be effective coupling partners. nih.gov

For other cross-coupling reactions, different thiophene building blocks are required. For instance, 3-halothiophenes, such as 3-bromothiophene (B43185) or 3-iodothiophene, are precursors for Negishi and direct arylation reactions. researchgate.netmdpi.com These can be prepared through electrophilic halogenation of thiophene, although regioselectivity can be a challenge. researchgate.net Direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives provides a route to 3-iodothiophenes. nih.gov For Stille coupling, 3-(tributylstannyl)thiophene is the key reagent, which can be prepared from 3-lithiothiophene and tributyltin chloride.

| Thiophene Building Block | Synthetic Method | Key Reagents | Reference |

| Thiophen-3-ylboronic acid | Halogen-metal exchange and borylation | 3-Halothiophene, n-BuLi, Trialkyl borate | researchgate.net |

| Thiophen-3-ylboronic acid pinacol ester | Esterification | Thiophen-3-ylboronic acid, Pinacol | nih.gov |

| 3-Bromothiophene | Electrophilic bromination | Thiophene, N-Bromosuccinimide | researchgate.net |

| 3-Iodothiophene | Iodocyclization | 1-Mercapto-3-yn-2-ol, I₂ | nih.gov |

| 3-(Tributylstannyl)thiophene | Stannylation of lithiated thiophene | 3-Lithiothiophene, Tributyltin chloride |

Strategic C-C Cross-Coupling Approaches for Thiophene-Pyridine Linkage Formation

The formation of the pivotal C-C bond between the thiophene and pyridine rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The choice of methodology depends on the nature of the functional groups on the precursor molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Aryl-Heteroaryl Biaryls

The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of biaryl compounds, including the linkage of two heteroaromatic rings. researchgate.netwikipedia.org This reaction typically involves the coupling of an organoboron compound (e.g., thiophen-3-ylboronic acid) with a halide (e.g., (6-chloropyridin-3-yl)methanamine) in the presence of a palladium catalyst and a base. nih.govntnu.no

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For the coupling of thienylboronic acids, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands such as XPhos have been shown to be effective. ntnu.no The reaction conditions, including temperature and the type of base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), need to be optimized for specific substrates to achieve high yields. researchgate.netstudfile.net

| Pyridine Partner | Thiophene Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good | lookchem.com |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos precatalyst | Various | Various | - | ntnu.no |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ | KOH | - | - | orgsyn.org |

Exploration of Negishi, Stille, and Other Transition Metal-Catalyzed Coupling Variants

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative strategies for constructing the thiophene-pyridine linkage.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov In the context of synthesizing the target compound, this would involve the reaction of a 3-thienylzinc halide with a 6-substituted-3-halopyridine. researchgate.net The preparation of the organozinc reagent can be achieved through the direct insertion of activated zinc into a 3-halothiophene or via transmetalation from a 3-lithiothiophene. researchgate.net

The Stille reaction employs organotin compounds, which are stable to air and moisture. wikipedia.org The coupling of 3-(tributylstannyl)thiophene with a 6-substituted-3-halopyridine in the presence of a palladium catalyst would form the desired biaryl linkage. A significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. wikipedia.org

| Coupling Reaction | Pyridine Partner | Thiophene Partner | Catalyst | Key Features | Reference |

| Negishi | 6-Substituted-3-halopyridine | 3-Thienylzinc halide | Pd or Ni catalyst | High reactivity, functional group tolerance | nih.govresearchgate.net |

| Stille | 6-Substituted-3-halopyridine | 3-(Tributylstannyl)thiophene | Pd catalyst | Stable organotin reagents | wikipedia.org |

Direct Arylation and C-H Activation Strategies for Heteroaryl Biaryl Construction

Direct arylation via C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. mdpi.com This approach could potentially involve the direct coupling of a pyridine derivative with thiophene.

Specifically, the palladium-catalyzed direct C-H arylation of a pyridine ring at the C-3 position with a 3-halothiophene could be a viable route. However, controlling the regioselectivity of C-H activation on the pyridine ring can be challenging. nih.gov Research has shown that the electronic properties of substituents on the pyridine ring can direct the arylation to specific positions. nih.gov For thiophene, direct arylation often occurs preferentially at the C-2 or C-5 positions. However, methods for C-3 arylation of thiophene derivatives have also been developed. mdpi.com

Another strategy is the direct C-H arylation of a thiophene C-H bond with a halopyridine. This has been demonstrated for the C-3 position of the thiophene ring in thieno-pyridines. mdpi.com The success of these reactions is highly dependent on the catalytic system, which often involves a palladium catalyst, a phosphine ligand, and a suitable base. mdpi.com

| C-H Activation Strategy | Substrate 1 (C-H bond) | Substrate 2 (Halide) | Catalyst System | Regioselectivity | Reference |

| Pyridine C-H Arylation | Pyridine | 3-Halothiophene | Pd(OAc)₂/Ligand | C-3 selective methods are emerging | nih.gov |

| Thiophene C-H Arylation | Thiophene | 6-Substituted-3-halopyridine | Pd(OAc)₂/Ligand | C-3 arylation is possible but can be challenging | mdpi.com |

Formation of the Aminomethyl Moiety: Reductive Amination and Alternative Pathways

The introduction of the aminomethyl group is a critical step in the synthesis of (6-(thiophen-3-yl)pyridin-3-yl)methanamine. Several reductive pathways are commonly employed, starting from aldehyde, nitrile, or amide precursors.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgmdpi.com In the context of synthesizing (6-(thiophen-3-yl)pyridin-3-yl)methanamine, this would involve the reaction of 6-(thiophen-3-yl)nicotinaldehyde with an ammonia (B1221849) source, followed by reduction of the resulting imine.

Catalytic hydrogenation is a common method for the reduction step, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. This method is often favored for its clean work-up and high yields. The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures.

Alternatively, direct reductive amination can be performed in a one-pot procedure where the aldehyde, ammonia, and a reducing agent are combined. researchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups. For instance, NaBH(OAc)₃ is known for its mildness and selectivity for imines over ketones and aldehydes.

The following table summarizes typical conditions for the reductive amination of aromatic aldehydes, which are analogous to the synthesis of (6-(thiophen-3-yl)pyridin-3-yl)methanamine.

| Aldehyde Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Aromatic Aldehydes | Aqueous Ammonia | Co particles/H₂ | Water | 80 | 1-10 | >99 | organic-chemistry.org |

| Aldehydes | Ammonia | Metal Hydride | Not specified | Not specified | Not specified | Good | researchgate.net |

| Aromatic Aldehydes | n-Butylamine | Co-containing composites/H₂ | Methanol | 100-150 | 100-150 | 72-96 | mdpi.com |

An alternative to reductive amination is the reduction of a nitrile or an amide group at the 3-position of the pyridine ring. These functional groups can be introduced through various synthetic routes, including Sandmeyer reaction on an amino-pyridine precursor or palladium-catalyzed cyanation of a halopyridine.

Nitrile Reduction: The reduction of 6-(thiophen-3-yl)nicotinonitrile (B1320600) to the corresponding primary amine can be achieved using several strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction generally proceeds with high efficiency to afford the primary amine after an aqueous workup.

Catalytic hydrogenation is another effective method for nitrile reduction. organic-chemistry.orgresearchgate.net Catalysts such as Raney nickel, rhodium, or palladium on various supports can be employed. The reaction conditions, including pressure of hydrogen gas and temperature, need to be carefully controlled to avoid side reactions, such as the formation of secondary amines. The use of additives like ammonia can help to suppress the formation of these byproducts.

Amide Reduction: Similarly, the reduction of 6-(thiophen-3-yl)nicotinamide offers a direct route to (6-(thiophen-3-yl)pyridin-3-yl)methanamine. Lithium aluminum hydride is the reagent of choice for this transformation, effectively reducing the amide to the amine. davuniversity.org The reaction is typically performed in THF. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be used for amide reductions and may offer different chemoselectivity profiles.

The following table provides an overview of common conditions for the reduction of nitriles and amides to primary amines.

| Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Nitriles | Nickel Boride | Methanol | Room Temp | Moderate to Good | organic-chemistry.org |

| Nitriles | LiAlH₄ | Diethyl ether/THF | Reflux | High | masterorganicchemistry.com |

| Amides | LiAlH₄ | THF | Reflux | High | davuniversity.org |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine

The synthesis of (6-(thiophen-3-yl)pyridin-3-yl)methanamine requires careful control of selectivity, particularly in the construction of the core heterocyclic structure.

Chemoselectivity and Regioselectivity in the Suzuki-Miyaura Coupling: The key step in assembling the 6-(thiophen-3-yl)pyridine scaffold is often a Suzuki-Miyaura cross-coupling reaction between a substituted pyridine and a thiophene-boronic acid derivative. nih.govntnu.no For instance, the reaction of 6-chloro-3-cyanopyridine or 6-chloro-nicotinaldehyde with thiophen-3-boronic acid in the presence of a palladium catalyst and a base allows for the regioselective formation of the C-C bond at the 6-position of the pyridine ring.

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with appropriate phosphine ligands are commonly used. The regioselectivity is generally high, favoring coupling at the more reactive position of the dihalopyridine (e.g., the 2- or 6-position over the 3- or 5-position).

Stereoselectivity: While (6-(thiophen-3-yl)pyridin-3-yl)methanamine itself is not chiral, the development of synthetic routes to chiral structural analogs is of significant interest. Asymmetric synthesis of chiral amines can be achieved through various methods, including the use of chiral catalysts or auxiliaries in the reductive amination step. For example, chiral Brønsted acids can be used to catalyze the asymmetric reductive amination of ketones. Chiral iridium or ruthenium complexes are also effective for the asymmetric hydrogenation of imines.

Green Chemistry Principles and Sustainable Synthetic Routes for Related Heterocyclic Amines

The application of green chemistry principles to the synthesis of heterocyclic amines, including (6-(thiophen-3-yl)pyridin-3-yl)methanamine, is an area of growing importance. nih.govresearchgate.net This involves the development of more environmentally benign and sustainable synthetic routes.

Key principles of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent reactions are particularly advantageous in this regard. nih.gov

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, or performing reactions under solvent-free conditions. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This includes the use of recyclable heterogeneous catalysts or biocatalysts. organic-chemistry.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies such as microwave irradiation. nih.gov

For example, the use of thiamine (B1217682) hydrochloride as a green and recyclable catalyst for reductive amination under solvent-free conditions has been reported. researchgate.net Biocatalytic reductive amination using amine dehydrogenases offers a highly selective and sustainable route to chiral amines. organic-chemistry.org Furthermore, the development of nickel-catalyzed reductive decyanation of nitriles using ethanol as a benign reductant provides a greener alternative to traditional methods. rsc.org

The following table highlights some green and sustainable approaches for reactions relevant to the synthesis of heterocyclic amines.

| Reaction Type | Green Approach | Catalyst/Reagent | Solvent | Advantages | Reference |

| Reductive Amination | Biocatalysis | Amine Dehydrogenase | Aqueous Buffer | High stereoselectivity, mild conditions | organic-chemistry.org |

| Reductive Amination | Green Catalyst | Thiamine Hydrochloride | Solvent-free | Recyclable catalyst, no solvent waste | researchgate.net |

| Nitrile Reduction | Sustainable Reductant | Ethanol | Not specified | Use of a renewable and benign reductant | rsc.org |

| Heterocycle Synthesis | Microwave-assisted | - | Ethanol | Reduced reaction times, higher yields | nih.gov |

Reactivity and Chemical Transformations of 6 Thiophen 3 Yl Pyridin 3 Yl Methanamine

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Thiophene (B33073) Rings

Electrophilic aromatic substitution (SEAr) on the heterocyclic core of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine is highly dependent on the specific ring being targeted. wikipedia.orgdalalinstitute.com The thiophene ring is generally activated towards electrophilic attack, while the pyridine ring is deactivated. wikipedia.orgstackexchange.com

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic intermediate can then be "quenched" with an electrophile to introduce a new substituent at the position ortho to the DMG. wikipedia.orgbaranlab.org

In the context of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, both heterocyclic rings contain heteroatoms that can act as Lewis basic sites to direct metalation. The pyridine nitrogen can direct the lithiation of the pyridine ring, although this can be complicated by the nucleophilic addition of the organolithium reagent to the C=N bond. harvard.eduznaturforsch.com For the thiophene ring, the sulfur atom is a less effective directing group than the nitrogen or oxygen functionalities typically used in DoM. However, deprotonation of thiophene itself with strong bases like n-butyllithium preferentially occurs at the C2 position (α-position) due to the acidity of this proton, forming 2-lithiothiophene. wikipedia.org Given that the thiophene ring in the target molecule is substituted at C3, metalation would be expected to occur at the more acidic C2 position. The primary amine group itself is not a typical DMG; it would first be deprotonated by the strong base.

Table 1: Potential Directed Ortho-Metallation and Quenching Reactions

| Ring | Directing Atom/Feature | Predicted Site of Metalation | Potential Electrophiles (E+) | Product Type |

|---|---|---|---|---|

| Pyridine | Pyridine Nitrogen (N) | C4 | Alkyl halides, Carbonyls, Silyl chlorides | 4-Substituted pyridine derivative |

| Thiophene | Ring Acidity | C2 | Alkyl halides, Carbonyls, Silyl chlorides | 2-Substituted thiophene derivative |

The outcomes of electrophilic substitution reactions such as halogenation, nitration, and sulfonation are dictated by the inherent reactivity of the pyridine and thiophene rings. total-synthesis.commasterorganicchemistry.com

Halogenation: Thiophene undergoes halogenation very readily, often at room temperature or below, and the reaction can proceed to tetrasubstitution if not controlled. wikipedia.orgiust.ac.ir Bromination, for instance, is approximately 107 times faster for thiophene than for benzene (B151609). wikipedia.org Substitution occurs preferentially at the C2 and C5 positions. For (6-(thiophen-3-yl)pyridin-3-yl)methanamine, halogenation would be expected to occur first at the C2 position of the thiophene ring. In contrast, the pyridine ring is highly resistant to electrophilic halogenation due to its electron-deficient nature, requiring harsh conditions like high temperatures and strong Lewis acids. chemrxiv.orgnih.gov

Nitration: Thiophenes are readily nitrated using mild reagents, such as nitric acid in acetic anhydride (B1165640) or copper nitrate, to avoid the oxidative degradation that occurs with stronger nitrating mixtures like nitric/sulfuric acid. semanticscholar.orgstackexchange.comresearchgate.net The primary product is typically the 2-nitro derivative. stackexchange.com Conversely, the direct nitration of pyridine is extremely difficult and requires forcing conditions, often resulting in low yields. google.com The pyridine nitrogen is easily protonated under acidic conditions, further deactivating the ring towards electrophilic attack. wikipedia.org

Sulfonation: Thiophene is more reactive towards sulfonation than benzene. stackexchange.com The reaction can be achieved using various reagents, leading to the formation of thiophenesulfonic acids. Pyridine, however, is very unreactive towards sulfonation.

Table 2: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Ring | Typical Conditions | Expected Major Product Position |

|---|---|---|---|

| Halogenation | Thiophene | Br2 or Cl2, often without catalyst | C2 |

| Pyridine | High temperature, strong Lewis acid | C5 (meta to N) | |

| Nitration | Thiophene | HNO3 / Acetic Anhydride | C2 |

| Pyridine | Fuming H2SO4 / HNO3, >300 °C | C5 (meta to N) | |

| Sulfonation | Thiophene | Fuming H2SO4 | C2 |

Nucleophilic Reactivity and Derivatization of the Primary Aminomethyl Group

The primary aminomethyl group (-CH2NH2) is a key site for nucleophilic reactions, allowing for extensive derivatization of the parent molecule.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with various electrophiles.

Acylation: The amine can react with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This is a common method for protecting the amine group or for building more complex molecular structures. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This transformation is often used in medicinal chemistry to introduce specific physicochemical properties.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

The primary amine serves as a precursor to a wide variety of functional groups.

Imine Formation: The amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product.

Amide Formation: As mentioned, acylation leads to amides. Coupling reactions with carboxylic acids, facilitated by reagents like carbodiimides (e.g., DCC, EDC), are also a standard method for amide bond formation. nih.gov

Other Derivatives: The amine can be converted into isocyanates, isothiocyanates, or ureas, which are versatile intermediates for further synthesis.

Table 3: Derivatization of the Primary Aminomethyl Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl) | Sulfonamide (-NHSO2R) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) |

| Imine Formation | Aldehyde (RCHO) | Imine (-N=CHR) |

| Amide Coupling | Carboxylic Acid (RCOOH) + Coupling Agent| Amide (-NHCOR) |

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions of Derivatives

Palladium-catalyzed reactions are central to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Both the pyridine and thiophene rings of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine and its derivatives are amenable to these transformations. nih.govrsc.org

Direct C-H functionalization (or activation) allows for the coupling of a C-H bond directly with a reaction partner, avoiding the need to pre-functionalize the substrate (e.g., by halogenation). mdpi.comrsc.org Palladium catalysts can selectively activate C-H bonds on both thiophene and pyridine rings, often with high regioselectivity, to form new C-C or C-Aryl bonds. mdpi.comacs.orgnih.gov For thiophene, direct arylation often occurs at the C2 or C5 positions. mdpi.com

More traditionally, derivatives of the parent compound, such as those produced via halogenation (Section 3.1.2), can serve as substrates in classic cross-coupling reactions. For example, a bromo- or iodo-substituted derivative can participate in:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester). mdpi.com

Stille Coupling: Reaction with an organostannane reagent. nih.gov

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

These reactions provide powerful and versatile methods for elaborating the core structure of (6-(thiophen-3-yl)pyridin-3-yl)methanamine, enabling the synthesis of a diverse library of related compounds. digitellinc.com

Directed C-H Bond Activation at Pyridine and Thiophene Positions

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of heterocyclic scaffolds. In the context of (6-(thiophen-3-yl)pyridin-3-yl)methanamine, both the pyridine and thiophene rings present opportunities for directed C-H bond activation.

The pyridine ring, being electron-deficient, can be challenging to functionalize directly. However, the nitrogen atom can act as a directing group, facilitating C-H activation at the C2 and C6 positions. Palladium-catalyzed C-H arylation is a well-established method for the functionalization of pyridine derivatives. For instance, pyridine N-oxides have been shown to undergo efficient palladium-catalyzed C-H arylation with potassium aryl- and heteroaryltrifluoroborates. nih.gov This suggests that N-oxidation of the pyridine in (6-(thiophen-3-yl)pyridin-3-yl)methanamine could be a viable strategy to enable subsequent C-H functionalization.

The thiophene ring, in contrast, is electron-rich and more susceptible to electrophilic substitution. Palladium-catalyzed direct C-H arylation has been successfully applied to thieno-pyridines, -pyrimidines, and -pyrazines. mdpi.com Research has demonstrated that regioselective C-H activation at either the C2 or C3 position of the thiophene ring is achievable by carefully tuning the reaction conditions, such as the catalyst, ligand, and temperature. mdpi.com For the 3-substituted thiophene moiety in (6-(thiophen-3-yl)pyridin-3-yl)methanamine, the C2 and C5 positions are the most likely sites for C-H activation. The directing effect of the pyridine ring and the electronic properties of the thiophene ring will influence the regioselectivity of these reactions.

| Ring System | Potential Position of C-H Activation | Catalytic System (Example) | Potential Product |

|---|---|---|---|

| Pyridine | C2 or C4 | Pd(OAc)₂ / Ligand | Arylated Pyridine Derivative |

| Thiophene | C2 or C5 | Pd(OAc)₂ / Ligand | Arylated Thiophene Derivative |

Diversification of the (6-(Thiophen-3-yl)pyridin-3-yl)methanamine Scaffold

The (6-(thiophen-3-yl)pyridin-3-yl)methanamine scaffold can be diversified through various chemical transformations targeting the aminomethyl group, the pyridine ring, and the thiophene ring. The primary amine of the methanamine group is a versatile functional handle for a wide range of reactions.

For instance, acylation with various acyl chlorides or anhydrides can lead to a library of amide derivatives. Reductive amination with aldehydes or ketones can introduce diverse substituents on the nitrogen atom. Furthermore, the amine can be converted into other functional groups, such as isocyanates or ureas, which can then be used in subsequent coupling reactions.

The pyridine and thiophene rings can be functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, provided that appropriate halogenated precursors are available. The synthesis of functionalized thiophene/phenyl co-oligomers by direct arylation of thiophenes highlights the potential for extending the conjugation of the system. umich.edu

| Reaction Type | Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| Acylation | Acyl Chloride | Aminomethyl Group | Amide |

| Reductive Amination | Aldehyde/Ketone | Aminomethyl Group | Secondary/Tertiary Amine |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Halogenated Pyridine/Thiophene | Aryl-Substituted Derivative |

| Buchwald-Hartwig Amination | Amine | Halogenated Pyridine/Thiophene | Amino-Substituted Derivative |

Heterocycle Functionalization and Ring Transformations of Pyridine and Thiophene Moieties

Modifications at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key site for functionalization. One of the most common modifications is N-oxidation. The oxidation of pyridines to their corresponding N-oxides significantly alters their electronic properties, making the ring more susceptible to both nucleophilic and electrophilic attack. researchgate.net Pyridine N-oxides can be prepared by treating the parent pyridine with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The resulting N-oxide of (6-(thiophen-3-yl)pyridin-3-yl)methanamine would be a valuable intermediate. As mentioned earlier, it can facilitate C-H activation at the C2 position. Additionally, the N-oxide can undergo deoxygenative functionalization, allowing for the introduction of various substituents at the C2 position. Furthermore, the N-oxide functionality itself can influence the biological activity of the molecule.

Functionalization of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring can also be a target for functionalization, primarily through oxidation. Oxidation of the thiophene sulfur can lead to the formation of thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones). These transformations can be achieved using various oxidizing agents, with the strength of the oxidant determining the level of oxidation.

The introduction of an oxygen atom to the sulfur significantly modifies the electronic and steric properties of the thiophene ring. Thiophene sulfoxides are typically unstable and can act as reactive dienes in cycloaddition reactions. Thiophene sulfones are more stable and their electron-withdrawing nature can influence the reactivity of the rest of the molecule. Selective oxidation of the thiophene in thienopyridines has been reported as an effective route for the functionalization of the bicyclic core. nih.gov

| Heteroatom | Reaction | Reagent (Example) | Product |

|---|---|---|---|

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine N-Oxide |

| Thiophene Sulfur | S-Oxidation | m-CPBA | Thiophene-S-oxide |

| Thiophene Sulfur | S,S-Dioxidation | Excess m-CPBA | Thiophene-S,S-dioxide |

Advanced Structural Elucidation and Conformational Analysis of 6 Thiophen 3 Yl Pyridin 3 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals by revealing their correlations. However, a thorough search of scientific databases has not yielded any published high-resolution ¹H or ¹³C NMR spectra or detailed assignments specifically for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine. While spectra for analogous compounds containing thiophene (B33073) and pyridine (B92270) moieties exist, this information cannot be directly extrapolated to provide a precise analysis of the target compound. mdpi.comnih.govresearchgate.net

Table 1: Anticipated ¹H NMR Data for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 9.0 | d, dd |

| Thiophene-H | 7.0 - 8.0 | m |

| CH₂ (methanamine) | 3.5 - 4.5 | s |

| NH₂ (methanamine) | 1.5 - 3.5 | br s |

Note: This table is predictive and not based on published experimental data.

Table 2: Anticipated ¹³C NMR Data for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine

| Carbon Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Pyridine-C | 120 - 160 |

| Thiophene-C | 120 - 145 |

| CH₂ (methanamine) | 40 - 50 |

Note: This table is predictive and not based on published experimental data.

Single Crystal X-ray Diffraction Analysis of Solid-State Conformations

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine. Furthermore, it would reveal the solid-state conformation, including the relative orientation of the thiophene and pyridine rings, and detail any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Despite the power of this technique, there are no publicly available crystallographic reports or entries in crystallographic databases (such as the Cambridge Structural Database) for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine. While crystal structures of other molecules containing both thiophene and pyridine rings have been published, this information is specific to those compounds and their unique crystal packing environments. researchgate.netresearchgate.netnih.gov

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if chiral derivatives)

(6-(Thiophen-3-yl)pyridin-3-yl)methanamine itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if chiral derivatives were to be synthesized, for example, by substitution at the aminomethyl group or by introducing a chiral center elsewhere in the molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light and, when compared with quantum chemical calculations, can provide definitive stereochemical assignments.

As there are no reports in the scientific literature on the synthesis or analysis of chiral derivatives of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, no experimental ECD or VCD data is available.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentomics

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (6-(Thiophen-3-yl)pyridin-3-yl)methanamine (C₁₀H₁₀N₂S), the expected exact mass can be calculated and would be confirmed by HRMS.

Tandem mass spectrometry (MS/MS) would provide insight into the compound's structure and stability by analyzing its fragmentation patterns. Upon ionization and collision-induced dissociation, characteristic fragment ions would be produced. Expected fragmentation pathways could include cleavage of the C-C bond between the pyridine ring and the methanamine group, as well as fragmentations of the heterocyclic rings. A detailed "fragmentomics" analysis would map these fragmentation pathways, which can be useful for structural confirmation and for the identification of related compounds in complex mixtures.

While commercial vendors list the molecular weight of the compound, detailed experimental HRMS and MS/MS fragmentation data for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine have not been published in the scientific literature. cymitquimica.comcymitquimica.com

Table 3: Predicted HRMS Data and Potential MS/MS Fragments for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂S⁺ | 191.0638 | Protonated molecular ion |

| [M-NH₂]⁺ | C₁₀H₉NS⁺ | 175.0450 | Loss of the amino group |

| [C₉H₇N]⁺ | C₉H₇N⁺ | 129.0573 | Fragment corresponding to thiophenylpyridine |

| [C₅H₄N-CH₂]⁺ | C₆H₆N⁺ | 92.0495 | Pyridinylmethyl cation |

Note: This table is predictive and not based on published experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions. For (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, the IR and Raman spectra would be expected to show characteristic vibrational modes for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the CH₂ group, and the ring stretching vibrations of the pyridine and thiophene moieties. The positions and shapes of the N-H stretching bands could also provide information about hydrogen bonding in the solid state or in solution.

A comparative analysis of experimental IR and Raman spectra with spectra predicted from computational chemistry methods, such as Density Functional Theory (DFT), would allow for a detailed assignment of the observed vibrational modes. However, no published experimental or theoretical vibrational spectra for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine could be located. While spectroscopic data exists for many pyridine and thiophene derivatives, these are not sufficient to create a detailed and accurate analysis for the specific title compound. aps.orgnih.govresearchgate.netresearchgate.netnih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (CH₂) | 2850 - 2960 | IR, Raman |

| C=N, C=C ring stretch | 1400 - 1600 | IR, Raman |

| N-H bend (amine) | 1590 - 1650 | IR |

Note: This table is predictive and not based on published experimental data.

Computational and Theoretical Investigations of 6 Thiophen 3 Yl Pyridin 3 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic properties and predicting the reactivity of molecules. rsc.orgmdpi.commdpi.comcecam.org These calculations provide insights into how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netscispace.commdpi.com A smaller gap suggests the molecule is more reactive.

For a molecule like (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and pyridine (B92270) rings, while the LUMO would also be located on these aromatic systems. The precise energy values would depend on the specific computational method and basis set used. researchgate.netmaterialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene-Pyridine Systems

| Compound Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-(Thiophen-3-yl)pyridine | B3LYP/6-31G(d) | -6.25 | -0.89 | 5.36 |

Note: This table presents calculated data for structurally related compounds to illustrate typical values. The data is not for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, negative potential is expected around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, indicating sites for electrophilic interaction. The amine group's hydrogen atoms would show a positive potential.

Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are derived from changes in electron density and provide a more quantitative measure of local reactivity than MEP surfaces.

Conformational Landscape and Energy Minima Determination via Molecular Mechanics and Dynamics

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. mdpi.com The bond linking the thiophene and pyridine rings allows for rotational freedom, resulting in various possible conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to explore the conformational landscape of a molecule. nih.gov MM methods use classical physics to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable structures (energy minima). MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational flexibility. For (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, these studies would reveal the preferred rotational angle between the two aromatic rings, which is crucial for its interaction with molecular targets. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). nih.govnih.gov

The predicted NMR shifts are compared with experimental data to aid in the assignment of signals to specific atoms in the molecule. researchgate.netmdpi.com Similarly, calculated vibrational frequencies can be compared to experimental IR spectra to identify characteristic functional group vibrations. Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Pyridine-Thiophene Scaffold

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H-2 | 8.5 - 8.7 |

| Pyridine H-4 | 7.8 - 8.0 |

| Pyridine H-5 | 7.3 - 7.5 |

| Thiophene H-2 | 7.5 - 7.7 |

| Thiophene H-4 | 7.2 - 7.4 |

| Thiophene H-5 | 7.6 - 7.8 |

| Methylene (-CH₂) | 3.9 - 4.1 |

Note: This table provides a hypothetical range of chemical shifts based on general principles and data for related structures. It is not based on a specific calculation for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine.

Reaction Mechanism Studies and Transition State Analysis of Key Transformations

Quantum chemical calculations are instrumental in investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. mdpi.com For key transformations involving (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, such as its synthesis or subsequent derivatization, these studies can provide a detailed, step-by-step understanding of the reaction process.

In Silico Ligand-Receptor Docking and Binding Affinity Predictions for Molecular Targets (mechanistic, not clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. chemrxiv.orgresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govnih.gov

For (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, docking studies could be performed to predict its binding mode and affinity for various protein targets. The calculations assess how well the ligand fits into the binding site and the strength of its non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's amino acid residues. The results are often expressed as a docking score, which estimates the binding free energy. chemrxiv.org Such in silico studies can identify potential biological targets for the compound and provide a mechanistic hypothesis for its activity that can be tested experimentally. nih.gov

Topological Analysis of Electron Density (e.g., Bader's Quantum Theory of Atoms in Molecules - QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous framework for analyzing the chemical bonding and structure of a molecular system based on the topology of its electron density (ρ(r)). rsc.orgwikipedia.org This approach partitions a molecule into atomic basins, defined by zero-flux surfaces in the gradient vector field of the electron density. rsc.org The points where the gradient of the electron density vanishes are known as critical points, which are fundamental to describing the molecular structure. rsc.org By analyzing the properties of the electron density at these critical points, particularly Bond Critical Points (BCPs), one can gain profound insights into the nature and strength of chemical bonds.

A Bond Critical Point (BCP) is a specific type of critical point located along the path of maximum electron density between two bonded atomic nuclei, known as the bond path. mdpi.com The existence of a bond path and its associated BCP is a necessary and sufficient condition for the presence of a chemical bond between two atoms within the QTAIM framework. uni-muenchen.de The characterization of these bonds relies on several key topological parameters evaluated at the BCP:

Electron Density (ρ(rb)): The magnitude of the electron density at the BCP is correlated with the bond order; a higher value of ρ(rb) generally indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(rb)): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(rb) < 0) or depleted (∇²ρ(rb) > 0) at the BCP. Shared-shell interactions, typical of covalent bonds, are characterized by a negative Laplacian, signifying the accumulation of charge in the internuclear region. Conversely, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit a positive Laplacian, indicating charge depletion.

Total Electron Energy Density (H(rb)): The total energy density, which is the sum of the kinetic energy density (G(rb)) and the potential energy density (V(rb)), provides further insight. A negative H(rb) value is indicative of a significant sharing of electrons and is a hallmark of covalent character.

While specific QTAIM analyses for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine are not available in the current literature, the expected bonding characteristics can be inferred from theoretical principles and studies on analogous systems containing thiophene, pyridine, and aminomethyl moieties.

The bonds within the aromatic thiophene and pyridine rings (C-C, C-N, C-S) are expected to exhibit topological properties consistent with covalent interactions. These bonds would be characterized by relatively high electron density (ρ(rb)) and negative values for both the Laplacian (∇²ρ(rb)) and the total energy density (H(rb)) at their respective BCPs, indicating significant charge accumulation and covalent character. The C-S bond in the thiophene ring, while covalent, will display different ρ(rb) and ∇²ρ(rb) values compared to the C-C bonds due to the difference in electronegativity and atomic size of sulfur. Similarly, the C-N bonds in the pyridine ring will reflect the polarity of this interaction. nist.gov

The following table presents a set of hypothetical, yet chemically reasonable, QTAIM parameters for the principal bonds in (6-(Thiophen-3-yl)pyridin-3-yl)methanamine. These values are estimated based on published computational studies of benzene (B151609), pyridine, thiophene, and related molecules and serve to illustrate the expected findings from a dedicated QTAIM analysis. mdpi.comjchps.com

Table 1: Hypothetical QTAIM Parameters for Key Bonds in (6-(Thiophen-3-yl)pyridin-3-yl)methanamine at their Bond Critical Points (BCPs)

| Bond Type | Bond Description | ρ(rb) (e/ų) | ∇²ρ(rb) (e/Å⁵) | H(rb) (kJ/mol·a.u.³) | Expected Bond Character |

| C-C | Thiophene Ring | ~2.2 - 2.4 | ~ -20 to -23 | Negative | Covalent, Shared-shell |

| C-S | Thiophene Ring | ~1.5 - 1.7 | ~ -8 to -10 | Negative | Polar Covalent |

| C-C | Pyridine Ring | ~2.3 - 2.5 | ~ -22 to -25 | Negative | Covalent, Shared-shell |

| C-N | Pyridine Ring | ~2.6 - 2.8 | ~ -25 to -28 | Negative | Polar Covalent |

| C-C | Inter-ring Linkage | ~1.7 - 1.9 | ~ -15 to -18 | Negative | Covalent, Shared-shell |

| C-C | Pyridine-CH₂ | ~1.6 - 1.8 | ~ -14 to -17 | Negative | Covalent, Shared-shell |

| C-N | CH₂-NH₂ | ~1.8 - 2.0 | ~ -18 to -21 | Negative | Polar Covalent |

| C-H | Aromatic Rings | ~1.8 - 2.0 | ~ -17 to -20 | Negative | Covalent, Shared-shell |

| C-H | Methylene (-CH₂-) | ~1.7 - 1.9 | ~ -16 to -19 | Negative | Covalent, Shared-shell |

| N-H | Amine (-NH₂) | ~2.3 - 2.5 | ~ -30 to -35 | Negative | Polar Covalent |

Note: This data is illustrative and represents expected values based on theoretical principles and data from similar compounds. Actual values would require specific quantum chemical calculations for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine.

A complete computational study would map the critical points for the entire molecule, revealing not only the nature of the covalent bonds but also potential non-covalent interactions, such as intramolecular hydrogen bonds, which can influence the molecule's preferred conformation and reactivity. The analysis of delocalization indices, another QTAIM-derived property, would further quantify the extent of electron sharing between atoms, providing a quantitative measure of bond order and aromaticity within the heterocyclic rings. acs.org

Exploration of Molecular Interactions and Structure Activity Relationships Sar in Biological Systems

Design Principles for Modulating Molecular Recognition and Specificity

The design of molecules like (6-(Thiophen-3-yl)pyridin-3-yl)methanamine for specific biological targets is guided by fundamental principles of molecular recognition. nih.govmdpi.com The thiophene (B33073) ring, an electron-rich aromatic system, and the pyridine (B92270) ring, a nitrogen-containing heterocycle, are key pharmacophoric features. nih.govrsc.org Thiophene is often considered a bioisostere of a phenyl ring, offering similar steric properties but with distinct electronic characteristics that can enhance binding affinity and improve metabolic stability. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is a crucial factor in drug-receptor interactions. nih.gov

In Vitro Receptor Binding and Enzyme Inhibition Studies at the Molecular Level

While specific in vitro data for (6-(Thiophen-3-yl)pyridin-3-yl)methanamine is not extensively available in public literature, the activity of analogous structures provides a strong basis for understanding its potential. Heterocyclic amines are known to interact with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov

Target Identification and Validation Strategies for Heterocyclic Amines

Identifying the specific molecular targets of heterocyclic amines like (6-(Thiophen-3-yl)pyridin-3-yl)methanamine is a critical step in drug discovery. A common approach involves screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes. For instance, derivatives of 4-aminomethylpyridine have been identified as inhibitors of copper-containing amine oxidases. nih.gov

Target validation would subsequently involve a series of experiments to confirm that modulation of the identified target by the compound leads to the desired physiological effect. This can include genetic methods, such as siRNA-mediated knockdown of the target protein, to see if it phenocopies the effect of the compound.

Biophysical Characterization of Ligand-Target Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The interaction of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine with its biological target would be governed by a combination of non-covalent forces. The aromatic nature of both the thiophene and pyridine rings makes them susceptible to π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. rsc.orgnih.gov The nitrogen atom of the pyridine ring and the primary amine of the methanamine group are capable of acting as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds that contribute to binding affinity and specificity. nih.gov

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Groups on Target |

| Hydrogen Bonding | Pyridine Nitrogen, Methanamine (-NH2) | Amino acid residues (e.g., Ser, Thr, Asn, Gln), backbone carbonyls/amides |

| π-π Stacking | Thiophene Ring, Pyridine Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Thiophene Ring, Pyridine Ring | Aliphatic amino acid residues (e.g., Leu, Ile, Val) |

Mechanistic Insights into Cellular Pathway Modulation (molecular/cellular level)

Based on the known activities of similar thiophene and pyridine-containing molecules, (6-(Thiophen-3-yl)pyridin-3-yl)methanamine could potentially modulate various cellular signaling pathways. For example, thiophene derivatives have been shown to influence pathways involved in inflammation and cancer. nih.gov Specifically, some thiophene-based compounds have been found to inhibit pro-inflammatory gene expression for cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

The pyridine moiety is a common scaffold in molecules targeting a range of cellular processes. For instance, certain pyridine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov The specific cellular effects of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine would depend on its specific molecular target(s) and their role in cellular signaling cascades.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

Systematic modification of the (6-(Thiophen-3-yl)pyridin-3-yl)methanamine scaffold and subsequent biological evaluation of the synthesized analogs would be crucial for elucidating its structure-activity relationship (SAR). nih.gov

Key areas for modification would include:

Thiophene Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the thiophene ring to probe the effect on binding affinity and selectivity.

Pyridine Ring Substitution: Altering the substitution pattern on the pyridine ring to modulate electronic properties and steric interactions. For example, studies on 6-(indol-2-yl)pyridine-3-sulfonamides have shown that the combination of substituents on the heterocyclic rings is critical for potent biological activity. researchgate.net

Methanamine Group Modification: Acylation, alkylation, or replacement of the aminomethyl group to investigate its role in target interaction. For example, in a series of 5-aminomethyl-4-aryl-pyridines, substitution of the primary amide with a methyl group led to a significant improvement in potency as DPP-4 inhibitors. nih.gov

The following table outlines a hypothetical SAR study based on common modifications and their expected impact on activity, using data from analogous series.

| Analog Modification | Rationale | Expected Impact on Activity (Hypothetical) |

| Addition of a methyl group to the methanamine | Increase steric bulk and lipophilicity | May increase or decrease affinity depending on the binding pocket size |

| Replacement of thiophen-3-yl with thiophen-2-yl | Altering the vector of the thiophene ring | Likely to significantly impact binding affinity and selectivity |

| Introduction of a halogen on the thiophene ring | Modulating electronic properties and potential for halogen bonding | Could enhance binding affinity through favorable interactions |

| N-acetylation of the methanamine | Neutralizing the positive charge and increasing size | Likely to decrease interactions dependent on the primary amine, potentially altering target specificity |

Prodrug and Bioconjugation Strategies for Enhanced Molecular Delivery (conceptual, non-clinical)

To improve the pharmacokinetic properties of (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, such as its ability to cross the blood-brain barrier or its metabolic stability, prodrug and bioconjugation strategies could be conceptually employed. eurekaselect.comalquds.edu

A prodrug approach could involve masking the primary amine of the methanamine group with a labile chemical moiety. eurekaselect.com This modification could increase the lipophilicity of the molecule, facilitating its passage across biological membranes. Once in the target tissue, enzymatic or chemical cleavage would release the active parent drug.

Bioconjugation strategies could involve linking the molecule to a larger carrier, such as a peptide or antibody, to achieve targeted delivery to specific cells or tissues. nih.govresearchgate.net For instance, if a specific cell surface receptor is identified as a target, conjugating the compound to a ligand for that receptor could enhance its local concentration and therapeutic efficacy. These strategies remain conceptual for this specific molecule but represent viable avenues for future development based on established principles in drug delivery.

Chemoinformatic and QSAR Approaches for Predictive Biological Activity Modeling

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools for predicting the biological activities of novel compounds, thereby streamlining the drug discovery process. These methodologies establish a mathematical correlation between the chemical structure of a compound and its biological effect. For heterocyclic compounds like those containing thiophene and pyridine rings, these predictive models offer significant insights into optimizing molecular structures for desired therapeutic activities.

The development of robust QSAR models involves the use of various machine learning algorithms and molecular descriptors. nih.gov For instance, models for predicting the activity of compounds on specific biological targets have been successfully constructed using algorithms such as Support Vector Machine (SVM), Bagging, Gradient Boosting Decision Tree (GBDT), and Extreme Gradient Boosting (XGBoost). nih.gov These models rely on molecular descriptors that quantify various aspects of a molecule's structure, including Daylight, E-state, ECFP4 (Extended-Connectivity Fingerprints), and MACCS (Molecular ACCess System) keys. nih.gov The goal is to create models with high predictive performance and broad applicability for virtual screening and structural optimization. nih.gov

A pertinent example of predictive modeling for a related class of compounds involves the development of a Classification Structure-Activity Relationship (CSAR) model to predict the genotoxicity of thiophene derivatives. researchgate.net This study utilized a grid search support vector machine (GS-SVM) to build the model based on molecular structure information. researchgate.net The descriptors used as inputs for the model were selected through linear discriminant analysis (LDA). researchgate.net The high accuracy of the resulting model demonstrates the utility of these computational approaches in forecasting the toxicological properties of thiophene-containing compounds. researchgate.net

| Modeling Method | Descriptor Selection | Model Purpose | Training Set Accuracy | Test Set Accuracy |

|---|---|---|---|---|

| Grid Search Support Vector Machine (GS-SVM) | Linear Discriminant Analysis (LDA) | Classification of genotoxicity | 92.9% | 92.6% |

| Linear Discriminant Analysis (LDA) | - | Classification of genotoxicity | 81.4% | 85.2% |

In addition to predicting toxicity, computational methods are extensively used to model the interaction of compounds with their biological targets. Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand within a receptor's active site. For a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, which are structurally analogous to (6-(Thiophen-3-yl)pyridin-3-yl)methanamine, molecular modeling was employed to understand their potency as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase. researchgate.net These studies revealed a correlation between the chemical substitutions on the pyridine scaffold and the compound's predicted binding energy and experimental inhibitory activity. researchgate.net

| Compound ID | Substitution on Phenyl Ring | Biological Activity (IC₅₀) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 4f | Br | 13.16 nM | -10.75 |

| 4g | CH₃ | 7.01 nM | -11.12 |

| 4h | SO₂CH₃ | 9.51 nM | -10.94 |

More advanced computational techniques, such as Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM), have been applied to related thienopyridine structures to analyze supramolecular interactions in detail. researchgate.net These analyses provide insights into non-covalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for molecular recognition and binding at a biological target. researchgate.net By quantifying these interactions, chemoinformatic approaches can guide the rational design of new derivatives with enhanced biological activity.

Advanced Material Science and Catalytic Applications of 6 Thiophen 3 Yl Pyridin 3 Yl Methanamine Derivatives

Coordination Chemistry and Metal Complex Formation